2-Methyl-1-penten-3-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-1-penten-3-ol is an organic compound classified as a tertiary alcohol, with the molecular formula and a molecular weight of approximately 100.16 g/mol. It is characterized by its unique structure, which includes a pentene backbone and a hydroxyl group, making it a valuable intermediate in organic synthesis. The compound has various synonyms, including 3-methyl-1-penten-3-ol and ethylbutenol, reflecting its structural variations and functional groups .

The physical properties of 2-methyl-1-penten-3-ol include a melting point of approximately 22.55 °C and a boiling point ranging from 117 to 118 °C. It has a density of 0.838 g/mL at 25 °C and is noted for its limited solubility in water, although it is soluble in alcohols .

- Oxidation: This can convert the alcohol group into a carbonyl compound or carboxylic acid under appropriate conditions.

- Hydrogenation: The double bond can be reduced to form saturated alcohols or alkanes.

- Esterification: Reaction with acids can yield esters, which are significant in flavoring and fragrance industries.

Additionally, the compound reacts with ozone and hydroxyl radicals, leading to various degradation products that have been studied for their environmental impact .

Research indicates that 2-methyl-1-penten-3-ol exhibits biological activity that may influence various metabolic pathways. It has been shown to possess antimicrobial properties, making it a candidate for use in food preservation and agricultural applications. The compound's interaction with biological systems also suggests potential roles in signaling pathways or as a pheromone in certain species .

The synthesis of 2-methyl-1-penten-3-ol can be achieved through several methods:

- Alkylation of Alcohols: Using suitable alkyl halides with alcohols under acidic conditions.

- Dehydration of Alcohols: The dehydration of secondary alcohols can yield alkenes that can subsequently be hydroxylated.

- Hydroformylation: This involves the reaction of alkenes with carbon monoxide and hydrogen to introduce an aldehyde group, which can then be reduced to the corresponding alcohol.

These methods highlight the versatility in synthesizing this compound from readily available precursors .

2-Methyl-1-penten-3-ol finds applications across various fields:

- Flavoring Agents: It is used in the food industry for its pleasant odor and taste profile.

- Fragrance Industry: The compound serves as a key ingredient in perfumes due to its floral and fruity notes.

- Chemical Intermediate: It is utilized in organic synthesis for producing other complex molecules, including pharmaceuticals and agrochemicals.

Its unique properties make it an attractive choice for these applications .

Studies on the interactions of 2-methyl-1-penten-3-ol reveal its potential effects on human health and the environment. Research has focused on its reactivity with atmospheric oxidants, which contributes to understanding its role in air quality and pollution dynamics. Furthermore, its interactions within biological systems are being explored to assess any toxicological effects or benefits .

Several compounds share structural similarities with 2-methyl-1-penten-3-ol, including:

These compounds highlight the uniqueness of 2-methyl-1-penten-3-ol through its specific functional groups and reactivity patterns, setting it apart from other similar molecules while maintaining structural integrity within the same family of compounds.

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-methylpent-1-en-3-ol [1]. This nomenclature follows the standard International Union of Pure and Applied Chemistry rules for naming organic compounds containing both alkene and alcohol functional groups. The name is constructed by identifying the longest carbon chain containing both functional groups, which in this case is a five-carbon chain (pentene), with the alcohol taking priority in numbering [2]. The methyl substituent is located at the second carbon position, while the hydroxyl group is positioned at the third carbon atom [1] [2].

The systematic naming process begins with the identification of the principal functional group, which is the alcohol (-OH), giving the compound its "-ol" suffix [3]. The double bond is indicated by the "-en-" infix, with its position specified as "1-en" to indicate the alkene functionality begins at the first carbon [2] [3]. The methyl substituent is designated as "2-methyl" to indicate its position on the second carbon of the main chain [1].

Common and Alternative Nomenclature

Several alternative names are commonly used in chemical literature and databases for this compound. The most frequently encountered alternative name is 2-Methyl-1-penten-3-ol, which represents a slightly different nomenclature convention but refers to the identical chemical structure [1] [4] [5]. Another widely used name is 1-Penten-3-ol, 2-methyl-, which follows the Chemical Abstracts Service indexing nomenclature system [2] [3] [6].

The compound is also known by the systematic name Propanol, 1-ethyl-2-methylene-, which describes the structure from a different perspective by considering it as a propanol derivative with ethyl and methylene substituents [1] [2] [5]. Additionally, it appears in chemical literature under the common name ethyl isopropenyl carbinol, which reflects its structural relationship to carbinol compounds [5] [7].

Other alternative designations include 2-methyl-1-pentene-3-ol and 2-methylpent-1-en-3-ol, both of which are variations of the International Union of Pure and Applied Chemistry systematic name [4] [7] [8]. These naming variations demonstrate the flexibility within chemical nomenclature systems while maintaining reference to the same molecular structure.

Chemical Identifiers and Registry Systems

Chemical Abstracts Service Registry Number (2088-07-5)

The Chemical Abstracts Service Registry Number for 2-Methyl-1-penten-3-ol is 2088-07-5 [1] [2] [5]. This unique numerical identifier was assigned by the Chemical Abstracts Service and serves as the primary reference for this compound in chemical databases worldwide [9] [10] [11]. The Chemical Abstracts Service Registry Number provides an unambiguous identification system that eliminates confusion arising from multiple nomenclature systems and ensures accurate chemical identification across different databases and publications [1] [2].

This registry number is consistently referenced across major chemical databases including PubChem, the National Institute of Standards and Technology Chemistry WebBook, ChemSpider, and the Environmental Protection Agency DSSTox database [1] [2] [3]. The Chemical Abstracts Service number 2088-07-5 specifically identifies the racemic mixture of the compound, distinguishing it from the individual enantiomers which have separate registry numbers [1] [12].

Molecular Formula (C₆H₁₂O)

The molecular formula of 2-Methyl-1-penten-3-ol is C₆H₁₂O, representing six carbon atoms, twelve hydrogen atoms, and one oxygen atom [1] [4] [2]. This formula corresponds to a molecular weight of 100.16 grams per mole, as calculated from the atomic masses of the constituent elements [5] [13] [11]. The molecular formula indicates that the compound belongs to the class of unsaturated alcohols, specifically containing one degree of unsaturation due to the presence of one carbon-carbon double bond [1] [2].

The empirical composition represented by C₆H₁₂O places this compound within the broader category of hexanol isomers, though it is distinguished by its specific structural arrangement featuring both alkene and alcohol functionalities [4] [8]. The molecular formula is consistent across all stereoisomeric forms of the compound, including both the R and S enantiomers [1] [12].

International Chemical Identifier and Simplified Molecular Input Line Entry System Notations

The International Chemical Identifier for 2-Methyl-1-penten-3-ol is InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3 [1] [2] [13]. This standardized representation provides a unique textual identifier that encodes the complete molecular structure, including connectivity and hydrogen count [10] [11]. The International Chemical Identifier system ensures consistent identification across different chemical databases and software systems [2] [3].

The corresponding International Chemical Identifier Key is DHNPVHJGKASNBQ-UHFFFAOYSA-N, which serves as a shortened, hashed version of the full International Chemical Identifier [1] [2] [8]. This key provides a more manageable identifier for database searches while maintaining the uniqueness of the full International Chemical Identifier [3] [13].

The Simplified Molecular Input Line Entry System notation for this compound is CCC(C(=C)C)O [13] [14] [8]. This linear notation describes the molecular structure in a format that can be easily processed by chemical informatics software [14] [15]. The Simplified Molecular Input Line Entry System representation clearly shows the connectivity of atoms, with the alcohol group represented by "O" and the alkene functionality indicated by the "=C" notation [13] [8].

Stereochemical Considerations

(R)-2-Methyl-1-penten-3-ol Isomer

The compound 2-Methyl-1-penten-3-ol contains a chiral center at the third carbon atom, which bears four different substituents: a hydroxyl group, a hydrogen atom, an ethyl group, and an isopropenyl group [12] [16]. This stereogenic center gives rise to two enantiomeric forms of the molecule [12] [17]. The R-enantiomer has been specifically characterized and assigned the Chemical Abstracts Service Registry Number 125637-07-2 [12].

The R-isomer is designated with the International Union of Pure and Applied Chemistry name (3R)-2-methylpent-1-en-3-ol, where the stereochemical descriptor indicates the absolute configuration at the chiral center [12]. The International Chemical Identifier for the R-enantiomer is InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3/t6-/m1/s1, which includes stereochemical information in the connectivity layer [12].

The Simplified Molecular Input Line Entry System notation for the R-isomer is CCC@HO, where the "@" symbol indicates the specific stereochemical configuration at the chiral center [12] [14]. This enantiomer exhibits optical activity, rotating plane-polarized light in a specific direction characteristic of its absolute configuration [17].

Racemic Mixtures

Racemic mixtures of 2-Methyl-1-penten-3-ol contain equal proportions of both R and S enantiomers and are commonly encountered in chemical commerce and research applications [1] [7] [17]. These mixtures are typically designated using several conventional notations, including (+/-)-2-METHYL-1-PENTEN-3-OL, 2-METHYL-1-PENTEN-3-OL, (+/-)-, and (±)-2-METHYL-1-PENTEN-3-OL [1] [7].

Racemic mixtures exhibit no net optical rotation due to the equal and opposite rotational contributions of the two enantiomers [17]. The racemic form maintains the same Chemical Abstracts Service Registry Number (2088-07-5) as the general compound designation, distinguishing it from the individual enantiomers which receive separate registry numbers [1] [12].

The International Chemical Identifier for the racemic mixture does not include stereochemical descriptors, reflecting the equal presence of both stereoisomeric forms [1] [2]. Commercial preparations of 2-Methyl-1-penten-3-ol are frequently supplied as racemic mixtures unless specific enantiomeric purity is required for particular applications [1] [7].

Chemical Identifiers and Registry Systems Summary

| Identifier Type | Value | Database Source |

|---|---|---|

| Chemical Abstracts Service Registry Number | 2088-07-5 | Chemical Abstracts Service/Multiple [1] [2] [5] |

| Molecular Formula | C₆H₁₂O | Multiple databases [1] [4] [2] |

| Molecular Weight | 100.16 g/mol | PubChem/National Institute of Standards and Technology [1] [2] [5] |

| International Chemical Identifier | InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3 | National Institute of Standards and Technology/PubChem [1] [2] [10] |

| International Chemical Identifier Key | DHNPVHJGKASNBQ-UHFFFAOYSA-N | National Institute of Standards and Technology/PubChem [1] [2] [8] |

| Simplified Molecular Input Line Entry System | CCC(C(=C)C)O | Multiple databases [13] [14] [8] |

| Unique Ingredient Identifier Number | VRP494O3FY | PubChem/Food and Drug Administration [1] [5] |

| Molecular Design Limited Number | MFCD00021915 | Multiple databases [4] [5] [7] |

| National Service Center Number | NSC 91491 | National Cancer Institute/Development Therapeutics Program [1] [5] |

Stereochemical Information Summary

| Stereochemical Aspect | Details | Source |

|---|---|---|

| Chiral Center | C-3 (tertiary carbon with four different substituents) | Structural analysis [12] [16] |

| R-Isomer Chemical Abstracts Service | 125637-07-2 | PubChem [12] |

| R-Isomer International Chemical Identifier Key | DHNPVHJGKASNBQ-ZCFIWIBFSA-N | PubChem [12] |

| R-Isomer Simplified Molecular Input Line Entry System | CCC@HO | PubChem [12] [14] |

| Racemic Mixture Notation 1 | (+/-)-2-METHYL-1-PENTEN-3-OL | Multiple databases [1] [7] |

| Racemic Mixture Notation 2 | 2-METHYL-1-PENTEN-3-OL, (+/-)- | Multiple databases [1] [7] |

| Racemic Mixture Notation 3 | (±)-2-METHYL-1-PENTEN-3-OL | Multiple databases [1] [7] |

| Optical Activity | Exhibits optical activity due to chiral center | General principle [17] |

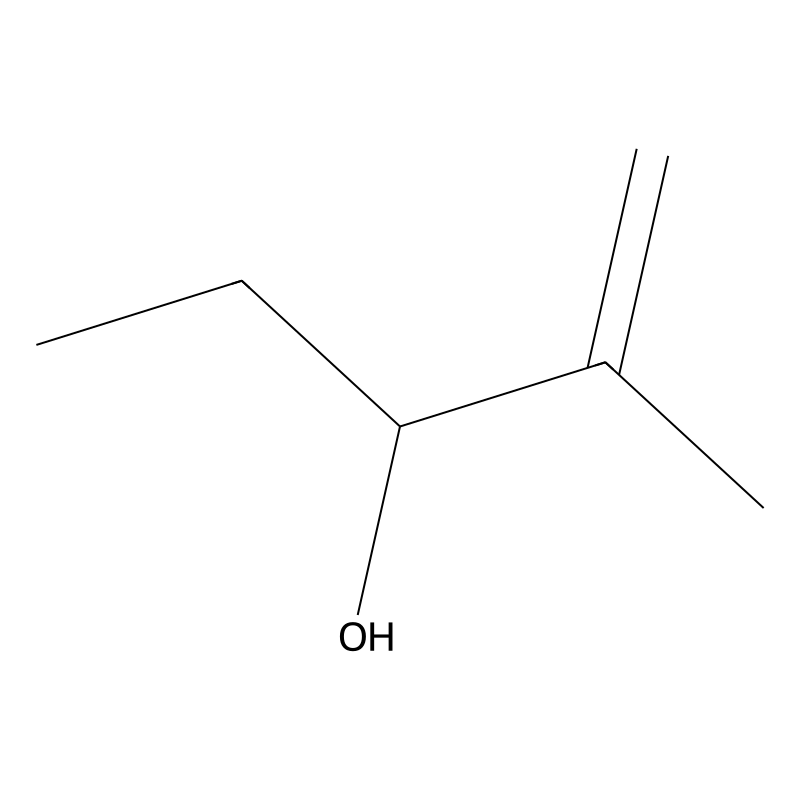

2-Methyl-1-penten-3-ol represents a secondary alcohol featuring a six-carbon chain with distinct structural characteristics that define its chemical behavior and physical properties. The compound possesses the molecular formula C₆H₁₂O with a molecular weight of 100.1589 g/mol [1] [2]. The IUPAC name, 2-methylpent-1-en-3-ol, precisely describes the structural features: a pentene backbone with a methyl substituent at the 2-position and a hydroxyl group at the 3-position [3].

The molecular structure incorporates several key bonding elements that contribute to its unique properties. The backbone consists of a five-carbon chain with a terminal double bond between C-1 and C-2, creating a vinyl group (C=CH₂). The secondary alcohol functionality is positioned at C-3, while a methyl branch extends from C-2. The ethyl group (C-4 and C-5) completes the carbon framework. The structural representation follows the SMILES notation CCC(C(=C)C)O, which systematically describes the connectivity pattern [1] [3].

The bonding characteristics involve sp² hybridization at the terminal carbons of the double bond and sp³ hybridization for the remaining carbon atoms, including the alcohol-bearing carbon at position 3. The carbon-carbon double bond exhibits typical alkene characteristics with a bond length approximately 1.34 Å and restricted rotation around this axis. The C-O bond of the hydroxyl group displays secondary alcohol characteristics with a bond length of approximately 1.43 Å [4] [5].

The InChI representation (InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3) provides a standardized description of the molecular connectivity, confirming the presence of the hydroxyl hydrogen and the terminal methylene hydrogens [1] [2]. The compound's three-dimensional structure exhibits conformational flexibility around the C-C single bonds, while the double bond geometry remains fixed in its planar configuration.

Stereogenic Centers Analysis

The analysis of stereogenic centers in 2-methyl-1-penten-3-ol reveals a single chiral center located at C-3, the carbon atom bearing the hydroxyl group [6] [7]. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH₂CH₃), and a secondary carbon bearing both a methyl group and a vinyl group (-CH(CH₃)CH=CH₂). The presence of four distinct substituents satisfies the fundamental requirement for a stereogenic center [8] [9].

The configurational assignment follows the Cahn-Ingold-Prelog priority rules. The hydroxyl oxygen receives the highest priority due to its atomic number, followed by the carbon bearing the methyl and vinyl substituents, then the ethyl carbon, and finally the hydrogen atom with the lowest priority. The stereochemical descriptors (R) and (S) indicate the absolute configuration of the chiral center [10] [7].

Conformational Analysis

The conformational landscape of 2-methyl-1-penten-3-ol encompasses multiple rotatable bonds that create a complex three-dimensional structure with several stable conformations. The primary conformational degrees of freedom involve rotation around the C2-C3, C3-C4, and C4-C5 single bonds, while the C1=C2 double bond remains fixed in its planar geometry [12] [13].

Computational studies utilizing density functional theory (DFT) methods, particularly B3LYP and M06-2X functionals with appropriate basis sets, have revealed the conformational preferences of similar alcohol systems [12] [14] [15]. The conformational analysis must account for steric interactions between the methyl substituent at C-2, the hydroxyl group at C-3, and the ethyl chain extending from C-4.

The most stable conformations typically adopt arrangements that minimize steric clashes while maximizing favorable interactions. The hydroxyl group's ability to participate in intramolecular hydrogen bonding influences the preferred conformations significantly [16] [17]. In conformations where the hydroxyl hydrogen can interact with the π-electron cloud of the terminal double bond, additional stabilization may occur.

Temperature-dependent conformational populations reflect the energy differences between rotational isomers. At room temperature, multiple conformations coexist in rapid equilibrium, with interconversion barriers typically ranging from 2-8 kcal/mol for simple alcohol systems [12] [13]. The dynamic nature of these conformational changes occurs on timescales faster than most spectroscopic measurements, resulting in averaged spectral parameters.

Computational investigations using MP2 and DFT methods with correlation-consistent basis sets have demonstrated that alcohol molecules exhibit conformational preferences influenced by both steric factors and electronic effects [18] [19]. The presence of the vinyl group introduces additional complexity due to potential conjugative interactions with the adjacent carbons.

Environmental factors significantly influence conformational distributions. In the gas phase, intramolecular interactions dominate conformational preferences, while in solution, intermolecular hydrogen bonding with solvent molecules can shift conformational equilibria [16] [17]. Polar solvents capable of hydrogen bonding tend to stabilize conformations that expose the hydroxyl group for maximum solvent interaction.

Structural Comparison with Related Alcohols

Comparative structural analysis of 2-methyl-1-penten-3-ol with related alcohol compounds provides valuable insights into structure-property relationships within this class of molecules. The comparison encompasses several structurally similar alcohols, including 3-methyl-1-penten-3-ol, 1-penten-3-ol, and 2-methyl-3-penten-1-ol, each exhibiting distinct structural features and properties [20] [21] [22].

3-Methyl-1-penten-3-ol differs from the target compound in the position of the methyl substituent and the nature of the alcohol center. While 2-methyl-1-penten-3-ol features a secondary alcohol at C-3, the 3-methyl variant possesses a tertiary alcohol at the same position [20]. This structural modification significantly impacts the boiling point (117-118°C versus 114-118°C), density (0.838 g/mL), and refractive index (1.429 versus 1.424-1.429) [20] [21].

1-Penten-3-ol represents the unsubstituted analog lacking the methyl branch at C-2. This compound maintains the secondary alcohol functionality at C-3 but exhibits a simpler carbon framework [21] [22]. The absence of the methyl substituent results in a lower molecular weight (86.13 g/mol versus 100.16 g/mol) and slightly different physical properties, including a similar boiling point range (114-115°C) but different solubility characteristics.

2-Methyl-3-penten-1-ol presents an isomeric relationship with the target compound, featuring the same molecular formula but different connectivity. The hydroxyl group occupies the terminal position (C-1), creating a primary alcohol instead of the secondary alcohol in 2-methyl-1-penten-3-ol [23] [24]. This positional change dramatically affects the boiling point, with estimates suggesting significantly higher values due to altered hydrogen bonding patterns.

The structural variations among these related alcohols demonstrate clear structure-property relationships. Tertiary alcohols generally exhibit lower boiling points than their secondary counterparts due to reduced hydrogen bonding capability, while primary alcohols often display higher boiling points due to enhanced intermolecular interactions [25] [26]. The presence and position of methyl substituents influence both steric interactions and electronic effects throughout the molecular framework.

Spectroscopic distinctions among these compounds provide diagnostic tools for structural identification. Infrared spectroscopy reveals characteristic O-H stretching frequencies that vary with the alcohol type: primary alcohols typically absorb around 3650-3200 cm⁻¹, secondary alcohols near 3600-3200 cm⁻¹, and tertiary alcohols at slightly different frequencies due to steric and electronic effects [27] [28] [16].

Computational Structural Studies

Advanced computational methods have provided detailed insights into the electronic structure, geometric parameters, and energetic properties of 2-methyl-1-penten-3-ol. Density functional theory (DFT) calculations using various functionals and basis sets have become the standard approach for investigating organic alcohol systems [29] [30] [15].

B3LYP calculations with 6-31G(d,p) and 6-311+G(d,p) basis sets have been extensively employed for geometry optimization and property prediction of alcohol molecules [31] [15] [32]. These computational levels provide a reasonable balance between accuracy and computational efficiency for molecules of this size. The hybrid functional B3LYP incorporates both exact Hartree-Fock exchange and DFT correlation, making it particularly suitable for organic systems containing heteroatoms like oxygen [32].

Recent computational studies have highlighted the importance of dispersion corrections in DFT calculations for alcohol systems. The B3LYP-D3 method, which includes Grimme's D3 dispersion correction, significantly improves the description of intermolecular interactions and conformational energies compared to standard B3LYP calculations [15] [32]. This enhancement proves particularly important for molecules capable of intramolecular hydrogen bonding or π-π interactions.

MP2 calculations represent another important computational approach for alcohol studies, particularly for conformational analysis and accurate property prediction [33] [18] [19]. The second-order Møller-Plesset perturbation theory captures electron correlation effects more systematically than DFT methods, although at increased computational cost. Comparative studies have shown that MP2 calculations often predict more compact, folded conformations compared to DFT methods, particularly when intramolecular interactions are significant [19].

Computational investigations have revealed key geometric parameters for 2-methyl-1-penten-3-ol. The C=C double bond length typically calculates to approximately 1.34 Å, consistent with standard alkene geometries. The C-O bond length of the secondary alcohol measures around 1.43 Å, while C-C single bond lengths range from 1.52-1.54 Å depending on the computational level and local environment [29] [34].

Vibrational frequency calculations complement geometric optimization studies by providing theoretical infrared and Raman spectra. These calculated frequencies require scaling factors (typically 0.96-0.98 for B3LYP calculations) to account for systematic errors in DFT harmonic frequency predictions [34] [35]. The theoretical spectra enable assignment of experimental bands and provide insight into normal mode compositions.

Electronic property calculations reveal important aspects of molecular reactivity and behavior. Computed dipole moments, polarizabilities, and frontier orbital energies provide theoretical frameworks for understanding chemical reactivity patterns [29] [36]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies offer insights into potential reaction pathways and electronic excitation processes.

Computational thermochemistry calculations enable prediction of heats of formation, reaction energies, and equilibrium constants [32] [37]. These theoretical predictions prove valuable for understanding reaction mechanisms and predicting product distributions in synthetic applications. The accuracy of computational thermochemistry depends critically on the level of theory employed and the inclusion of appropriate corrections for zero-point energy and thermal effects.